molecular formula C14H20O2 B031808 8-Phenyloctanoic acid CAS No. 26547-51-3

8-Phenyloctanoic acid

Cat. No. B031808
CAS RN: 26547-51-3
M. Wt: 220.31 g/mol
InChI Key: VZECIAZMSHBQOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-Phenyloctanoic acid often involves complex organic reactions. Traditional methods such as the Friedel-Crafts acylation can be adapted for the synthesis of phenyl-substituted carboxylic acids, where an aromatic ring is introduced into the acyl compound through electrophilic aromatic substitution reactions. Advances in asymmetric synthesis methods also offer routes to such compounds, emphasizing the importance of stereochemistry in their synthesis for potential biological applications (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of 8-Phenyloctanoic acid, like its analogs, is characterized by the presence of a phenyl group attached to an octanoic acid chain. This structure influences its physical and chemical properties, including solubility, melting point, and reactivity. Hydrophobic interactions stemming from the phenyl group and the hydrophilic nature of the carboxylic acid group make it an amphiphilic molecule, affecting its behavior in different solvents and phases.

Chemical Reactions and Properties

Compounds with structures similar to 8-Phenyloctanoic acid participate in various chemical reactions, including esterification and amidation, which are crucial for modifying their properties for specific applications. Their reactivity towards oxidizing agents, reducing agents, and nucleophiles varies based on the substituents present on the aromatic ring and the length of the carbon chain (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Scientific Research Applications

  • Microbial Incubations in Rumen Fluid

  • Anaerobic Degradation by Phototrophic Bacteria

  • Effect of Added Alcohols on the Micellization Process

  • Chemical Intermediate

    • Application Summary: 8-Phenyloctanoic acid can be used as a chemical intermediate and is widely used in the synthesis of organic compounds, dyes, and pharmaceuticals .
    • Methods and Procedures: The preparation method of 8-Phenyloctanoic acid is usually obtained by oxidizing N-octyl aldehyde . The reaction is generally carried out using an oxidizing agent such as hydrogen peroxide or potassium permanganate, and is carried out under alkaline conditions .
  • Preparation of Surfactants, Anti-mold Agents, and Lubricants

    • Application Summary: 8-Phenyloctanoic acid can also be used for the preparation of surfactants, anti-mold agents, and lubricants .
  • Long Chain Fatty Acid with a Phenyl End Group

    • Application Summary: 8-Phenyloctanoic acid is a long chain fatty acid with a phenyl end group . This structure is important in the study of fatty acids and their biological roles.
  • Chemical Intermediate

    • Application Summary: 8-Phenyloctanoic acid can be used as a chemical intermediate and is widely used in the synthesis of organic compounds, dyes, and pharmaceuticals .
    • Methods and Procedures: The preparation method of 8-Phenyloctanoic acid is usually obtained by oxidizing N-octyl aldehyde . The reaction is generally carried out using an oxidizing agent such as hydrogen peroxide or potassium permanganate, and is carried out under alkaline conditions .
  • Preparation of Surfactants, Anti-mold Agents, and Lubricants

    • Application Summary: 8-Phenyloctanoic acid can also be used for the preparation of surfactants, anti-mold agents, and lubricants .
  • Long Chain Fatty Acid with a Phenyl End Group

    • Application Summary: 8-Phenyloctanoic acid is a long chain fatty acid with a phenyl end group . This structure is important in the study of fatty acids and their biological roles.

Future Directions

A recent study has shown that 8-Phenyloctanoic acid and other less common fatty acids can be effectively passed on the rumen into the milk . This finding could have implications for the dairy industry, as these fatty acids are valuable antioxidants .

properties

IUPAC Name

8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZECIAZMSHBQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334300
Record name 8-Phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyloctanoic acid

CAS RN

26547-51-3
Record name 8-Phenyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26547-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyloctanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Phenyloctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
N Wiedmaier‐Czerny, O Blumberg… - Journal of Applied …, 2022 - academic.oup.com
… GC/MS extracted ion chromatogram (m/z 91) of the incubated 8‐phenyloctanoic acid which indicated the degradation of the resulting β‐oxidation products (corresponding structures are …
Number of citations: 4 academic.oup.com
W Rick, M Hockeborn - Journal of Clinical Chemistry and Clinical …, 1982 - europepmc.org
… Thesis, Birmingham, AL, USA) for the determination of the catalytic activity of lipase in serum, using 8-phenyloctanoic acid vinyl ester as substrate, was investigated in detail. When …
Number of citations: 2 europepmc.org
NC Deno, JO Turner - The Journal of Organic Chemistry, 1966 - ACS Publications
… identical with the preparation of 8-phenyloctanoic acid, but using decanedioic acid in place of octanedioic (suberic) acid. The acid chloride, bp 180-184 (12 mm), was prepared by …
Number of citations: 45 pubs.acs.org
GA Abraham, A Gallardo, J San Roman… - …, 2001 - ACS Publications
… acid, a mixture of them, or 8-phenyloctanoic acid) as carbon sources. The polymers were … The feeding with 8-phenyloctanoic acid and 7-phenylheptanoic acid leads to the formation …
Number of citations: 56 pubs.acs.org
C Mehner, D Müller, A Krick, S Kehraus, R Löser… - 2008 - Wiley Online Library
… contain the novel β-amino acid 3-amino-2,5,7-trihydroxy-8-phenyloctanoic acid (Atpoa). Compounds 1 and 2 have cytotoxic activity towards cancer cell linesin a monolayer assay with …
GA Abraham, A Gallardo, J San Roman, ER Olivera… - 2001 - ri.conicet.gov.ar
… acid, a mixture of them, or 8-phenyloctanoic acid) as carbon sources. The polymers were … The feeding with 8-phenyloctanoic acid and 7-phenylheptanoic acid leads to the formation …
Number of citations: 1 ri.conicet.gov.ar
M Schröder, H Abdurahman, T Ruoff, K Lehnert… - Journal of the American …, 2014 - Springer
… Further support was obtained by analysis of an authentic standard of 8-phenyloctanoic acid (Ph-8:0) as the methyl esters. During the final phase of this study we noted that Ph-8:0 was …
Number of citations: 15 link.springer.com
K Fujii, K Sivonen, T Kashiwagi… - The Journal of …, 1999 - ACS Publications
… six amino acids, d-glutamine, glycine, l-phenylalanine, d-allo-isoleucine, 2 mol of l-proline, and a novel β-amino acid moiety, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (…
Number of citations: 78 pubs.acs.org
CA Bewley, DJ Faulkner - The Journal of Organic Chemistry, 1994 - ACS Publications
… C-6 diastereoisomer of (3S,4S)-3-amino-4-hydroxy-6-methyl8-phenyloctanoic acid. The … amino-4-hydroxy-6-methyl-8-phenyloctanoic acid; the GC peak of the major diastereoisomer (85…
Number of citations: 137 pubs.acs.org
S Arias, A Sandoval, M Arcos, LM Cañedo… - Microbial …, 2008 - Wiley Online Library
… acid, 7-phenylheptanoic acid and 9-phenylnonanoic acid), and was unable to synthesize PHAs when cultured in media supplemented with 6-phenylhexanoic, 8-phenyloctanoic acid or …

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